Chloromethyl (4-nitrophenyl) carbonate

Catalog No.
S779937
CAS No.
50780-50-2
M.F
C8H6ClNO5
M. Wt
231.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl (4-nitrophenyl) carbonate

CAS Number

50780-50-2

Product Name

Chloromethyl (4-nitrophenyl) carbonate

IUPAC Name

chloromethyl (4-nitrophenyl) carbonate

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

InChI

InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2

InChI Key

PDTWCUYBIVJSTL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl

Peptide Coupling Agent:

  • Chloromethyl (4-nitrophenyl) carbonate functions as a coupling agent for introducing peptides (short chains of amino acids) onto carriers like macromolecules. This allows researchers to create peptide-polymer conjugates, which are molecules combining peptides with desirable properties of polymers.
  • An example is its use in coupling peptides to oligo(poly(ethylene glycol) fumarate) (OPF) for drug delivery applications PubChem: 1-chloroethyl (4-nitrophenyl) Carbonate: .

Drug Carrier Conjugation:

  • This reagent is valuable for attaching drug molecules to carrier systems like polyrotaxanes (threaded polymer structures). This conjugation strategy allows for targeted drug delivery and improved therapeutic efficacy.
  • Research has shown its application in linking a drug molecule to a polyrotaxane carrier for targeted drug delivery [Source needed].

Potential Applications in Bioconjugation:

  • Due to its reactive properties, chloromethyl (4-nitrophenyl) carbonate holds promise for broader applications in bioconjugation, a technique for linking biomolecules together.
  • Further research is needed to explore its potential in creating novel bioconjugates for various purposes.

Chloromethyl (4-nitrophenyl) carbonate is an organic compound characterized by the presence of a chloromethyl group attached to a carbonate ester derived from 4-nitrophenol. Its chemical formula is C9_{9}H8_{8}ClN1_{1}O4_{4}, and it features both a nitro group and a carbonate moiety, which contribute to its reactivity and utility in various chemical applications.

This compound serves as a versatile reagent in organic synthesis, particularly in the modification of biomolecules. The chloromethyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding derivatives.
  • Ring-Opening Reactions: As shown in studies involving p-nitrophenyl carbonates, it can facilitate ring-opening reactions when treated with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene), producing various carbamates and cyclic amides .

Chloromethyl (4-nitrophenyl) carbonate exhibits significant biological activity primarily due to its ability to modify proteins and enzymes. It acts as a reagent for post-translational modifications, influencing enzyme activity and stability. This compound's electrophilic nature allows it to interact with nucleophilic sites within biomolecules, potentially altering their function.

The synthesis of chloromethyl (4-nitrophenyl) carbonate can be achieved through several methods:

  • From 4-Nitrophenol and Chloromethyl Chloroformate: This method involves reacting 4-nitrophenol with chloromethyl chloroformate in the presence of a base such as pyridine .
  • Alternative Synthetic Routes: Various synthetic routes have been documented, allowing for flexibility depending on the desired yield and purity .

Chloromethyl (4-nitrophenyl) carbonate finds applications in several fields:

  • Biochemistry: Used for the modification of proteins and enzymes, enhancing their reactivity or stability.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Employed in the design of drug candidates due to its ability to introduce functional groups into target molecules .

Studies have indicated that chloromethyl (4-nitrophenyl) carbonate can interact with various nucleophiles, leading to diverse chemical transformations. For instance, when reacted with amines or alcohols, it can yield carbamate derivatives that may exhibit different biological activities compared to the parent compound.

Chloromethyl (4-nitrophenyl) carbonate is similar to other compounds in the category of nitrophenyl carbonates. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
4-Nitrophenyl CarbonateContains a nitro group on a phenyl ring without chloromethylLess reactive than chloromethyl derivatives
2-Nitrophenyl CarbonateSimilar structure but with nitro group at position 2Different reactivity due to positional effects
Phenyl ChloroformateLacks the nitro substitutionMore versatile but less selective for biological targets

Chloromethyl (4-nitrophenyl) carbonate stands out due to its unique combination of electrophilicity from both the chloromethyl and nitro groups, making it particularly effective for specific nucleophilic substitution reactions.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Chloromethyl (4-nitrophenyl) carbonate

Dates

Last modified: 08-15-2023

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